2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methoxy-nitrophenyl group attached to the imidazole ring via a sulfanyl linkage, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel . The methoxy-nitrophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy-nitrophenyl halide reacts with the imidazole derivative in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound’s potential anticancer activity could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy-nitrophenyl group linked via a sulfanyl bridge to the imidazole ring is not commonly found in other imidazole derivatives, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H13N3O3S |
---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H13N3O3S/c1-17-10-3-2-8(6-9(10)14(15)16)7-18-11-12-4-5-13-11/h2-3,6H,4-5,7H2,1H3,(H,12,13) |
InChI Key |
SWKTYZCCSUTJSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NCCN2)[N+](=O)[O-] |
Origin of Product |
United States |
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